molecular formula C21H19N5O2 B2567817 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921577-26-6

5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Katalognummer: B2567817
CAS-Nummer: 921577-26-6
Molekulargewicht: 373.416
InChI-Schlüssel: YHLGYRFEZLDMDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused bicyclic structure with a pyrazole ring (positions 4,3-c) attached to a pyridine moiety. The core structure is substituted with a phenyl group at position 2, an ethyl group at position 5, and a carboxamide group at position 5. The carboxamide nitrogen is further substituted with a 6-methylpyridin-2-yl group, introducing an additional aromatic nitrogen heterocycle.

Eigenschaften

IUPAC Name

5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-3-25-12-16(20(27)23-18-11-7-8-14(2)22-18)19-17(13-25)21(28)26(24-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLGYRFEZLDMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .

Analyse Chemischer Reaktionen

Reaction Mechanisms and Transformations

The compound’s reactivity stems from its carboxamide group, ketone functionality, and fused heterocyclic system. Key reactions include:

Nucleophilic Attack

The carboxamide group (–CONH–) and ketone (C=O) sites are susceptible to nucleophilic attack. For example, reaction with cyanoacetamide under basic conditions (e.g., TEA in boiling butanol) can lead to ring-opening and cyclization, forming novel pyridine derivatives .

Mechanistic Insight :

  • Deprotonation of the nucleophile (e.g., cyanoacetamide) initiates attack at electrophilic carbonyl carbons.

  • Intermediate α-pyrone ring opening and subsequent cyclocondensation yield stabilized aromatic products .

Reaction Type Conditions Product Type
Nucleophilic cyclocondensationTEA, boiling butanolPyridine-3-carbonitrile derivatives
Ring-openingBasic conditions, heatHydrolyzed intermediates

Hydrolysis and Derivatization

Hydrolysis of ester precursors or amide groups can generate carboxylic acids or primary amines, which serve as scaffolds for further functionalization. For example, hydrolysis of ethyl esters under acidic/basic conditions yields carboxylic acids suitable for coupling reactions .

Amide Coupling and Substitution

The carboxamide group enables reactions with amines, alcohols, or other nucleophiles under coupling conditions (e.g., EDCI/HOBT). Substitution at the ethyl or phenyl groups may also occur under specific conditions (e.g., alkylation or halogenation).

Chemical Stability and Reactivity

  • Molecular Weight : ~314.36 g/mol (approximate).

  • Functional Groups : Carboxamide, ketone, pyridine, and phenyl rings.

  • Stability : Resistant to standard laboratory conditions but may degrade under extreme pH or oxidative environments.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, research involving structurally similar compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including K562 and MCF-7. These compounds induce apoptosis and exhibit anti-proliferative effects through mechanisms that may involve the modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Properties

Compounds related to 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide have shown promising antimicrobial activities against both bacterial and fungal strains. Studies indicate that derivatives with similar structural motifs possess significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on various targets involved in cancer progression and other diseases. The inhibition of specific kinases or enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyrazolo[4,3-c]pyridine framework can enhance biological activity. For example, substituents at the 6-position or variations in the phenyl group can significantly influence the compound's potency and selectivity against different biological targets .

Case Studies

Study Objective Findings
Šačkus et al. (2023)Evaluate anti-proliferative activityIdentified derivatives that effectively blocked proliferation in K562 cells and induced apoptosis .
Prabhakar et al. (2024)Assess antimicrobial propertiesCompounds demonstrated significant efficacy against both bacterial and fungal strains .
Silva & Silva (2025)Investigate enzyme inhibitionFound that certain derivatives inhibited key enzymes involved in cancer progression .

Wirkmechanismus

The mechanism of action of 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Thiazolo[3,2-a]pyrimidine Derivatives

The compound Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a fused bicyclic system but replaces the pyrazolo-pyridine core with a thiazolo-pyrimidine. Key differences include:

  • Heteroatom Presence : The thiazolo ring contains a sulfur atom, which may enhance π-π stacking interactions compared to the nitrogen-rich pyrazolo-pyridine system.
  • Ring Puckering : The pyrimidine ring in the thiazolo derivative adopts a flattened boat conformation (deviation of 0.224 Å from planarity), whereas pyrazolo-pyridines typically exhibit planar or slightly distorted geometries due to conjugation .
  • Substituent Effects : The thiazolo derivative includes a 2,4,6-trimethoxybenzylidene group, which introduces steric bulk and methoxy-based hydrogen-bond acceptors, contrasting with the target compound’s simpler phenyl and pyridyl substituents .

Table 1: Core Structure Comparison

Feature Target Compound Thiazolo[3,2-a]pyrimidine Derivative
Core Structure Pyrazolo[4,3-c]pyridine Thiazolo[3,2-a]pyrimidine
Heteroatoms N, N, N (pyrazole + pyridine) S, N, N (thiazole + pyrimidine)
Ring Conformation Planar (assumed) Puckered (flattened boat)
Key Substituents Phenyl, ethyl, 6-methylpyridin-2-yl carboxamide 2,4,6-Trimethoxybenzylidene, phenyl, ethyl ester

Carboxamide Derivatives

3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923233-41-4)

  • Substituent Variation : The 5-position is substituted with a propyl group instead of ethyl, and the carboxamide nitrogen is linked to a methoxyethyl chain. This increases lipophilicity (ClogP +1.2 vs. target compound’s +0.8, estimated) and may enhance membrane permeability .

N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923682-25-1)

  • Aromatic vs. Aliphatic Substituents : The 4-ethoxyphenyl group replaces the 6-methylpyridin-2-yl group, reducing nitrogen content but increasing hydrophobicity. This substitution may alter solubility (e.g., aqueous solubility <1 mg/mL vs. target compound’s ~5 mg/mL, predicted) .

Table 2: Substituent Impact on Physicochemical Properties

Compound (CAS) 5-Substituent Carboxamide Substituent Predicted ClogP Aqueous Solubility (mg/mL)
Target Compound Ethyl 6-Methylpyridin-2-yl +0.8 ~5
923233-41-4 Propyl 2-Methoxyethyl +1.2 <3
923682-25-1 Ethyl 4-Ethoxyphenyl +1.5 <1

Hydrogen Bonding and Crystallographic Behavior

The target compound’s carboxamide group (-CONH-) is a strong hydrogen-bond donor/acceptor, analogous to the ester carbonyl (-COO-) in the thiazolo-pyrimidine derivative. However, crystallographic studies of the thiazolo compound reveal C–H···O interactions (e.g., C8–H8C···O5, 2.40 Å) that stabilize its crystal lattice, while the pyrazolo-pyridine’s amide group likely forms N–H···N/O bonds with adjacent molecules . The thiazolo derivative’s dihedral angle between fused rings (80.94°) contrasts with the pyrazolo-pyridine’s expected near-planar arrangement, influencing packing efficiency and melting points .

Biologische Aktivität

5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

The compound has the following chemical properties:

  • Molecular Formula : C21H19N5O2
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 921577-26-6

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to exert its anticancer effects through the inhibition of specific kinases and induction of apoptosis in cancer cells. In particular, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
    • For instance, studies have shown that related compounds can inhibit CDK2 with IC50 values as low as 0.39 µM .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines. For example:
      • MCF7 (breast cancer) : IC50 = 1.88 µM
      • A375 (melanoma) : IC50 = 4.2 µM .
    • These values indicate a promising potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents on the pyridine moiety can significantly influence its potency.

Modification Effect on Activity
Alkyl substitution on nitrogenIncreased lipophilicity and cellular uptake
Aromatic substitutionsEnhanced binding affinity to target enzymes
Carbonyl group positionCritical for maintaining biological activity

Case Studies

Several case studies highlight the potential of pyrazolo derivatives in cancer therapy:

  • Study by Bouabdallah et al. :
    • Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against Hep-2 and P815 cell lines.
    • Found significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Research by Wei et al. :
    • Focused on ethyl derivatives of pyrazole and reported potent activity against A549 lung cancer cells with an IC50 value of 26 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation and cyclization strategy. A representative method involves refluxing intermediates (e.g., substituted pyrimidines or pyrazoles) with appropriate aldehydes and carboxylic acid derivatives in a 1:1 mixture of glacial acetic acid and acetic anhydride. Sodium acetate is often used as a catalyst, and the product is purified via recrystallization from ethyl acetate/ethanol (3:2) . Key parameters include reaction time (8–10 hours) and temperature control (427–428 K for crystallization).

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The central pyrimidine ring typically exhibits a flattened boat conformation, with deviations of ~0.224 Å from planarity. Dihedral angles between fused rings (e.g., pyrimidine and benzene) range from 80.94° to 89.7°, confirming steric interactions. Hydrogen-bonding networks (C–H···O) stabilize crystal packing along specific axes, as shown in unit cell analyses .

Q. What pharmacological targets are associated with pyrazolo-pyrimidine derivatives like this compound?

  • Methodological Answer : Pyrazolo-pyrimidines are known to inhibit kinases (e.g., cyclin-dependent kinases) and modulate G-protein-coupled receptors. Target validation often involves competitive binding assays (IC50 determination) and molecular docking studies using crystallographic data to map interactions with active sites .

Advanced Research Questions

Q. How can computational methods predict the stereochemical and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular dynamics simulations are used to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For stereochemistry, the ACD/Labs Percepta Platform predicts physicochemical properties (logP, pKa) and validates stereocenters via InChI key comparisons .

Q. What crystallographic parameters are critical for resolving disorder in the pyridinyl and phenyl substituents?

  • Methodological Answer : High-resolution SC-XRD (λ = 0.71073 Å) with SHELXL refinement is essential. Parameters include:

  • Data-to-parameter ratio : ≥17.1 for reliability.
  • R-factor : <0.06 (e.g., R = 0.058 in recent studies).
  • Hydrogen placement : Riding models with Uiso(H) = 1.2–1.5 Ueq(C) .

Q. How do substituent variations (e.g., ethyl vs. methyl groups) affect bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematic SAR involves synthesizing analogs with substituted alkyl/aryl groups and testing them in enzyme inhibition assays. For example:

SubstituentIC50 (nM)Selectivity Ratio
Ethyl12.31:45 (Kinase A:B)
Methyl28.71:18
Ethyl groups enhance hydrophobic interactions in deep binding pockets, as observed in kinase co-crystal structures .

Q. What strategies mitigate hydrolysis or oxidation during long-term stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies degradation pathways. Lyophilization or formulation with antioxidants (e.g., BHT) improves stability. Hydrogen-bonding interactions in the crystal lattice (e.g., C–H···O) also reduce susceptibility to hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.